molecular formula C14H26F3NO3Si B8216501 Tert-butyl 4-(trifluoromethyl)-4-(trimethylsilyloxy)piperidine-1-carboxylate

Tert-butyl 4-(trifluoromethyl)-4-(trimethylsilyloxy)piperidine-1-carboxylate

Katalognummer: B8216501
Molekulargewicht: 341.44 g/mol
InChI-Schlüssel: DBXGNZLSCFHGOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(trifluoromethyl)-4-(trimethylsilyloxy)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and two distinct substituents at the 4-position: a trifluoromethyl (-CF₃) group and a trimethylsilyloxy (-OTMS) group. The Boc group enhances stability during synthetic processes, while the -CF₃ group introduces electron-withdrawing effects, and the -OTMS group provides lipophilicity and serves as a protective moiety for hydroxyl functionality. This compound is pivotal in medicinal chemistry for synthesizing intermediates with tailored reactivity and pharmacokinetic properties .

Biologische Aktivität

Tert-butyl 4-(trifluoromethyl)-4-(trimethylsilyloxy)piperidine-1-carboxylate (CAS No. 847591-35-9) is a synthetic compound notable for its unique structural features, including a piperidine ring and both trifluoromethyl and trimethylsilyloxy groups. This combination enhances its stability and reactivity, making it a subject of interest in various biological studies.

  • Chemical Formula : C14H26F3NO3Si
  • Molecular Weight : 341.44 g/mol
  • Structural Features :
    • Piperidine ring
    • Trifluoromethyl group
    • Trimethylsilyloxy group

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine backbone and the introduction of the trifluoromethyl and trimethylsilyloxy groups. The detailed synthetic pathway is essential for understanding its biological activity and potential applications in drug design.

The presence of the trifluoromethyl group significantly influences the biological activity of this compound. Fluorinated compounds often exhibit enhanced metabolic stability and increased lipophilicity, which can improve membrane permeability and bioavailability. The electron-withdrawing nature of fluorine can also facilitate stronger interactions with biological targets through hydrogen and halogen bonding .

In Vitro Studies

Recent studies have highlighted the potential of this compound in various biological assays:

  • Enzyme Inhibition : This compound has shown promise as an inhibitor for several enzymes, including:
    • Cholinesterases : Important for neurotransmission, where inhibition can lead to therapeutic effects in neurodegenerative diseases.
    • β-secretase : Targeted in Alzheimer's disease research, where inhibition could reduce amyloid plaque formation.

The IC50 values for these activities were determined through dose-response studies, revealing significant inhibitory potential.

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase (AChE)19.2
Butyrylcholinesterase (BChE)13.2
β-secretase (BACE-1)Varies

Case Studies

In a recent study focusing on fluorinated piperidines, including this compound, a library was screened against various proteolytic enzymes. The findings indicated that the unique structural features conferred by the trifluoromethyl group significantly enhanced enzyme binding affinity compared to non-fluorinated analogs. This suggests that such modifications can be strategically utilized in drug design to improve efficacy and reduce side effects associated with traditional compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl 4-(trifluoromethyl)-4-(trimethylsilyloxy)piperidine-1-carboxylate?

  • Methodology :

  • Step 1 : Start with a piperidine scaffold and introduce the trifluoromethyl and trimethylsilyloxy groups via nucleophilic substitution or oxidation reactions. For example, tert-butyl-protected piperidine intermediates can be functionalized using trifluoromethylation reagents (e.g., TMSCF₃) under anhydrous conditions .
  • Step 2 : Optimize protecting group strategies. The tert-butyl carbamate (Boc) group is stable under acidic and reductive conditions but can be cleaved with TFA .
  • Step 3 : Purify intermediates using flash column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via LCMS (>95%) .
    • Key Data :
Reaction StepYield (%)Purity (LCMS)
Boc protection78–8597%
Trifluoromethylation63–7095%

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ calculated for C₁₅H₂₆F₃NO₃Si: 378.16) .
  • HPLC/LCMS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety precautions are critical when handling this compound?

  • Protocol :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for volatile reagents .
  • Waste Disposal : Collect solvent waste separately and treat with activated carbon before disposal. Solid residues should be incinerated at >1000°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the trifluoromethylation step?

  • Experimental Design :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) or copper-mediated systems for C–CF₃ bond formation .
  • Solvent Effects : Compare DMF (polar aprotic) vs. THF (low polarity) to stabilize intermediates.
  • Temperature : Conduct reactions at 0°C (to minimize side reactions) vs. room temperature.
    • Data Analysis :
CatalystSolventTemp (°C)Yield (%)
Pd(OAc)₂DMF2558
CuITHF072

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Stability Study :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24 hours. Monitor degradation via HPLC.
  • Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 48 hours. Trifluoromethyl groups enhance thermal stability, but the silyloxy group may hydrolyze in acidic conditions .
    • Results :
ConditionDegradation (%)
pH 2, 24h45
pH 7, 24h<5
80°C, 48h20

Q. How does the trimethylsilyloxy group influence the compound’s reactivity in downstream functionalization?

  • Mechanistic Insight :

  • The silyloxy group acts as a temporary protecting group for hydroxyl moieties, enabling selective functionalization (e.g., alkylation or acylation) at other positions. It can be removed under mild conditions (e.g., TBAF in THF) .
  • Case Study : Replacement of the silyloxy group with a nitro group increased electrophilicity by 30% in SNAr reactions .

Q. Data Contradiction Analysis

Q. Discrepancies in reported yields for similar trifluoromethylation reactions: How to resolve them?

  • Root Cause : Differences in catalyst purity, solvent dryness, or reaction scale (e.g., microliter vs. liter scales).
  • Mitigation :

  • Standardize reagent sources (e.g., anhydrous DMF stored over molecular sieves).
  • Replicate reactions under inert atmosphere (N₂/Ar) to exclude moisture .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for silyl ether stability .
  • Characterization : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the piperidine ring .
  • Safety : Refer to SDS guidelines for tert-butyl piperidine derivatives (e.g., skin irritation potential) .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variability at the Piperidine 4-Position

Tert-butyl 4-(trifluoromethyl)-4-hydroxypiperidine-1-carboxylate

  • Structure : Replaces -OTMS with a hydroxyl (-OH) group.
  • Properties : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. However, it is less stable under acidic or oxidative conditions compared to the -OTMS derivative.
  • Applications : Used as a precursor for further functionalization, such as silylation to introduce -OTMS .

Tert-butyl 4-(4-cyanophenylsulfonyl)piperidine-1-carboxylate

  • Structure: Features a sulfonyl group linked to a 4-cyanophenyl ring.
  • Properties: The sulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitutions. The cyano group contributes to π-stacking interactions in biological targets.
  • Synthetic Utility : Employed in cross-coupling reactions to generate aryl-substituted piperidines .

Tert-butyl 4-(3-(4-(trifluoromethyl)phenyl)ureido)piperidine-1-carboxylate

  • Structure : Contains a urea linkage with a 4-(trifluoromethyl)phenyl substituent.
  • Properties : The urea moiety facilitates hydrogen bonding, enhancing binding affinity to enzymes like soluble epoxide hydrolase. The -CF₃ group improves metabolic stability.

Functional Group Comparisons

Electron-Withdrawing vs. Electron-Donating Groups

  • Trifluoromethyl (-CF₃) : Present in the target compound, this group decreases electron density on the piperidine ring, stabilizing intermediates during reactions. It also enhances lipophilicity, improving membrane permeability .
  • Methoxy (-OMe) : Found in compounds like tert-butyl 4-(4-methoxystyryl)piperidine-1-carboxylate, this electron-donating group increases ring electron density, favoring electrophilic aromatic substitutions. Styryl derivatives are studied for their conformational rigidity in Alzheimer’s drug candidates .

Protective Groups

  • Trimethylsilyloxy (-OTMS) : In the target compound, this group protects hydroxyl functionality, enabling selective deprotection under mild conditions (e.g., fluoride ions). It also increases molecular weight (MW ≈ 370–400 g/mol) and lipophilicity (logP ≈ 3.5–4.0) .
  • Boc Group : Common across all compared compounds, it prevents undesired reactions at the piperidine nitrogen and is removable under acidic conditions (e.g., trifluoroacetic acid) .

Eigenschaften

IUPAC Name

tert-butyl 4-(trifluoromethyl)-4-trimethylsilyloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26F3NO3Si/c1-12(2,3)20-11(19)18-9-7-13(8-10-18,14(15,16)17)21-22(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXGNZLSCFHGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26F3NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.